molecular formula C20H26N2O4S2 B2396805 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide CAS No. 954703-66-3

2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

Cat. No.: B2396805
CAS No.: 954703-66-3
M. Wt: 422.56
InChI Key: JIDMTZZHCUIAGC-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a fascinating compound with intricate structural characteristics It belongs to the family of sulfonamide derivatives, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide typically involves multiple steps. The key starting material, 2-phenylethanesulfonamide, is first prepared through sulfonation of aniline derivatives with ethanesulfonyl chloride. Subsequently, the isoquinoline ring is introduced via cyclization with appropriate reagents such as aldehydes. The final step involves propylation of the resulting intermediate with propylsulfonyl chloride under basic conditions.

Industrial Production Methods: : Industrial production methods rely on optimizing the synthetic route to ensure high yields and purity. Techniques like continuous flow chemistry and process intensification can be employed to streamline the synthesis, reduce waste, and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a range of chemical reactions, including:

  • Oxidation: Converts it into various oxidative derivatives.

  • Reduction: Reduces the sulfonamide moiety to amines.

  • Substitution: Functionalizes the phenyl ring through electrophilic substitution.

Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often utilize catalysts like palladium and acids/bases for activation.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used, leading to derivatives with modified functional groups that can exhibit different biological activities.

Scientific Research Applications

2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide has diverse scientific research applications:

  • Chemistry: : Used as a building block for synthesizing novel compounds with potential pharmaceutical uses.

  • Biology: : Studies have explored its role in modulating biological pathways, including enzyme inhibition.

  • Medicine: : Investigated for potential therapeutic applications, such as antimicrobial and anticancer properties.

  • Industry: : Employed in materials science for developing new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets and pathways:

  • Molecular Targets: : Binds to enzymes and receptors, altering their activity.

  • Pathways Involved: : Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological activities.

Comparison with Similar Compounds

When compared to similar compounds, 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide stands out due to its unique structural features and activities. Similar Compounds :

  • 2-phenyl-N-(2-sulfonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide: Lacks the propyl group, altering its bioactivity.

  • 2-phenyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide: Absence of sulfonamide group affects its chemical properties.

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Properties

IUPAC Name

2-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-2-13-28(25,26)22-12-10-18-8-9-20(15-19(18)16-22)21-27(23,24)14-11-17-6-4-3-5-7-17/h3-9,15,21H,2,10-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDMTZZHCUIAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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